

YJZ5118: Application Notes and Protocols for Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YJZ5118 is a potent and highly selective covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3][4][5][6] This document provides detailed application notes and protocols for the solubilization and preparation of YJZ5118 for use in cell culture experiments. It includes quantitative solubility data, step-by-step instructions for creating stock solutions and working concentrations, and diagrams illustrating the experimental workflow and the compound's mechanism of action.

Introduction to YJZ5118

YJZ5118 is an irreversible inhibitor that covalently binds to CDK12 and CDK13, demonstrating high selectivity over other cyclin-dependent kinases.[1][4] The inhibition of CDK12/13 by YJZ5118 leads to the suppression of the transcription of genes involved in the DNA damage response (DDR), induction of DNA damage, and ultimately, apoptosis in cancer cells.[1][3] Notably, YJZ5118 has shown synergistic anti-tumor effects when used in combination with Akt inhibitors.[1][2][6] These characteristics make YJZ5118 a valuable tool for cancer research and drug development.

Quantitative Solubility Data



The solubility of a compound is a critical factor in designing and reproducing cell-based assays. The following table summarizes the known solubility of **YJZ5118**.

Solvent	Concentration	Reference
Dimethyl Sulfoxide (DMSO)	10 mM	[4]

Note: For other solvents or concentrations, it is recommended to perform solubility tests prior to experimental use.

Experimental Protocols Preparation of YJZ5118 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of YJZ5118 in DMSO.

Materials:

- YJZ5118 powder (Molecular Weight: 620.80 g/mol)
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Weighing the Compound: Carefully weigh out 6.21 mg of YJZ5118 powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- Adding Solvent: Add 1 mL of high-quality DMSO to the microcentrifuge tube containing the
 YJZ5118 powder.



- Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of YJZ5118 Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 10 mM stock solution to achieve the desired final concentration in cell culture media. The example below is for preparing a 100 nM final concentration.

Materials:

- 10 mM YJZ5118 stock solution in DMSO
- Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Intermediate Dilution: Prepare a 100 μM intermediate solution by diluting the 10 mM stock solution 1:100.
 - Add 2 μL of the 10 mM YJZ5118 stock solution to 198 μL of sterile cell culture medium.
 - Vortex gently to mix.
- Final Dilution: Prepare the final working concentration by diluting the intermediate solution into the final volume of cell culture medium. For a final concentration of 100 nM in 10 mL of medium:

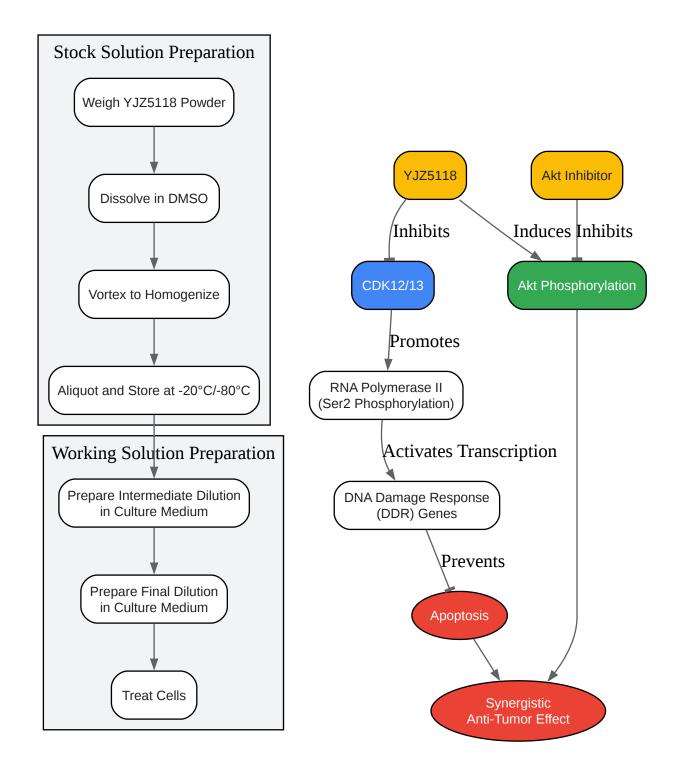


- $\circ~$ Add 10 μL of the 100 μM intermediate solution to 10 mL of pre-warmed cell culture medium.
- Mix thoroughly by gentle inversion.
- Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of **YJZ5118**.
- DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the **YJZ5118**-treated wells (e.g., if the final dilution is 1:1000, the DMSO concentration would be 0.1%).

Visualized Workflows and Mechanisms Experimental Workflow for YJZ5118 Preparation

The following diagram illustrates the key steps for preparing **YJZ5118** for cell culture experiments.





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References

- 1. Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. YJZ5118 | CDK12/13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Item Discovery of YJZ5118: A Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition American Chemical Society Figshare [acs.figshare.com]
- 6. Discovery of YJZ5118: A Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
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